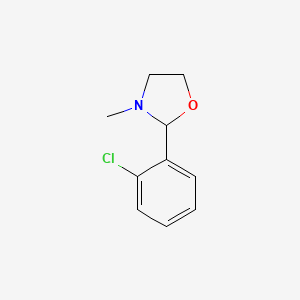

2-(o-Chlorophenyl)-3-methyloxazolidine

Description

Properties

CAS No. |

67625-08-5 |

|---|---|

Molecular Formula |

C10H12ClNO |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine |

InChI |

InChI=1S/C10H12ClNO/c1-12-6-7-13-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3 |

InChI Key |

ABRMAEAKHOEJIN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCOC1C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the five-membered ring. Elevated temperatures (120–170°C) are critical to drive the equilibrium toward product formation, as demonstrated in analogous oxazolidine syntheses. Solvent-free systems are advantageous for minimizing side reactions and simplifying downstream purification.

Catalytic Enhancements

Basic catalysts such as sodium methylate or triethylamine (0.01–0.1 mol%) accelerate the reaction by deprotonating the amine, enhancing its nucleophilicity. For example, patent EP0056966B1 reports that sodium phenolate significantly improves yields in oxazolidine dione synthesis under similar conditions.

Adaptation of Aromatic Carbonic Acid Ester Methods

Patent EP0056966B1 describes a process for synthesizing oxazolidine-2,4-diones via reaction of substituted amides with aromatic carbonic acid esters. While the target compound lacks the dione functionality, this methodology offers insights into ring-forming strategies.

Modified Starting Materials

Replacing the amide precursor with N-(o-chlorophenyl)methyl acetamide and employing a methyl-substituted carbonic acid ester could yield 2-(o-Chlorophenyl)-3-methyloxazolidine. The reaction requires:

Byproduct Management

The patent highlights the recovery and reuse of phenolic byproducts through distillation, a practice applicable to this synthesis to improve cost-efficiency.

Chlorophenyl Group Introduction Strategies

While the o-chlorophenyl group is presumed present in the starting material, its incorporation may involve electrophilic aromatic substitution or Ullmann-type coupling. Patent CN111423380A details chlorination using thionyl chloride in toluene, a method adaptable to introducing chloro substituents in precursor molecules.

Chlorination Optimization

-

Temperature : 60–65°C

Excess thionyl chloride is removed via atmospheric and vacuum distillation to prevent side reactions.

Purification and Isolation Techniques

Distillation

Post-reaction mixtures are subjected to fractional distillation under reduced pressure (1–950 mbar) to isolate the product. For example, patent CN111423380A achieves >95% purity for intermediates via sequential atmospheric and vacuum distillation.

Crystallization

Final purification employs recrystallization from isopropanol, leveraging temperature-dependent solubility. Cooling to -5°C with seed crystals ensures high yields of crystalline product.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Regioselectivity

The ortho-chlorophenyl group’s steric bulk may hinder cyclization. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as protein synthesis or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Oxazolidine vs. Benzodiazepine Derivatives

- Example : 10-Chloro-11b-(o-chlorophenyl)-2,3,7,11b-tetrahydrooxazolo-[3,2-d][1,4]benzodiazepin-6(5H)-one (from )**

- Structural Difference : Incorporates a fused oxazolo-benzodiazepine system versus the simpler oxazolidine ring.

- Impact : The fused system enhances rigidity and may improve binding affinity to biological targets (e.g., GABA receptors) compared to standalone oxazolidines. However, the oxazolidine core in 2-(o-Chlorophenyl)-3-methyloxazolidine offers greater synthetic flexibility .

Oxazolidine vs. Cyclohexanone Derivatives

- Example: Ketamine (2-(o-Chlorophenyl)-2-(methylamino)cyclohexanone hydrochloride, )** Structural Difference: Cyclohexanone ring versus oxazolidine. Impact: Ketamine’s cyclohexanone core contributes to its NMDA receptor antagonism and anesthetic properties. In contrast, oxazolidines are less studied for CNS activity but may exhibit distinct metabolic stability due to reduced ring strain .

Substituent Position and Electronic Effects

o-Chlorophenyl vs. p-Chlorophenyl Substituents

- Similar effects are expected in 2-(o-Chlorophenyl)-3-methyloxazolidine, where the ortho-chloro group may hinder enzymatic degradation .

o-Chlorophenyl vs. Alkyl/Aryl Groups

- Example: 2-(p-Tolyl)quinoline ()** Synthetic Yield: 1-(o-Chlorophenyl)ethanol derivatives form quinolines in 78–87% yield, whereas p-tolyl analogs achieve 90% yield. This suggests that o-chlorophenyl groups may introduce moderate steric challenges during cyclization .

Potency in Cyclohexylpiperidine/Pyrrolidine Series

- Example: Phencyclidine (PCP) derivatives ()** Structural Insight: Substituting cyclohexylpiperidine with pyrrolidine (e.g., TCPY) increases potency by 1.54×. The methyl group in 2-(o-Chlorophenyl)-3-methyloxazolidine may similarly modulate receptor interactions .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthetic yield of 2-(o-Chlorophenyl)-3-methyloxazolidine?

- Methodological Answer : Reaction temperature, solvent polarity, and reaction time significantly impact yield and purity. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in oxazolidine ring formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the compound from byproducts like unreacted o-chlorophenyl precursors .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing 2-(o-Chlorophenyl)-3-methyloxazolidine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and methyl group placement.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClNO).

- X-ray Crystallography : Resolves spatial conformation, as demonstrated in structurally analogous oxazolidine derivatives (e.g., 2-oxazolidinone compounds) .

Q. How can researchers ensure the stability of 2-(o-Chlorophenyl)-3-methyloxazolidine during storage?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation. Avoid exposure to moisture, as oxazolidines are prone to hydrolytic ring-opening. Periodic purity checks via TLC or HPLC (C18 column, acetonitrile/water mobile phase) are advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for 2-(o-Chlorophenyl)-3-methyloxazolidine derivatives?

- Methodological Answer : Systematic substitution at the oxazolidine ring (e.g., replacing methyl with ethyl or halogenated groups) or the o-chlorophenyl moiety (e.g., introducing electron-withdrawing groups) can elucidate steric/electronic effects. Biological assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) identify pharmacophore contributions .

Q. What advanced analytical methods resolve contradictions in reported spectral data for oxazolidine derivatives?

- Methodological Answer : Discrepancies in H NMR chemical shifts (e.g., methyl group splitting patterns) may arise from solvent effects or tautomerism. Use deuterated solvents with varying polarities (CDCl vs. DMSO-d) for comparative analysis. Dynamic NMR (DNMR) at variable temperatures can detect conformational exchange .

Q. How can mechanistic pathways for 2-(o-Chlorophenyl)-3-methyloxazolidine degradation be elucidated?

- Methodological Answer : Employ LC-MS/MS to track degradation products under stress conditions (acidic/basic hydrolysis, UV exposure). Isotopic labeling (e.g., N in the oxazolidine ring) combined with kinetic studies identifies rate-determining steps. Density functional theory (DFT) simulations model transition states .

Q. What strategies improve enantiomeric resolution of chiral oxazolidine analogs?

- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC separate enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-ruthenium) enhances enantioselectivity during synthesis .

Q. How do pharmacopeial standards inform quality control for 2-(o-Chlorophenyl)-3-methyloxazolidine?

- Methodological Answer : Follow USP/ICH guidelines for impurity profiling (HPLC with UV/ELSD detection). Calibrate instruments using certified reference standards (e.g., MM3300 series oxazolidinones) to ensure ≤0.1% w/w impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.